molecular formula C10H12N2S2 B13149149 N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine

N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine

Cat. No.: B13149149
M. Wt: 224.4 g/mol
InChI Key: JXSVNMXMDWACED-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazole with an appropriate thiophene derivative under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Mechanism of Action

The mechanism of action of N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s ability to donate or accept electrons also plays a role in its biological activity .

Properties

Molecular Formula

C10H12N2S2

Molecular Weight

224.4 g/mol

IUPAC Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]thiophen-3-amine

InChI

InChI=1S/C10H12N2S2/c1-7-8(2)14-10(12-7)5-11-9-3-4-13-6-9/h3-4,6,11H,5H2,1-2H3

InChI Key

JXSVNMXMDWACED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CNC2=CSC=C2)C

Origin of Product

United States

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